molecular formula C13H19ClN4O B11984464 3-(4-Chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea

3-(4-Chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea

Katalognummer: B11984464
Molekulargewicht: 282.77 g/mol
InChI-Schlüssel: XWEVSELENOOAOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea is a synthetic organic compound that features a chlorophenyl group, a piperazine ring, and a urea moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including their use as intermediates in the synthesis of pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea typically involves the reaction of 4-chloroaniline with a suitable isocyanate to form the urea linkage. The piperazine ring is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts or base agents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions could potentially target the chlorophenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups into the piperazine ring.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.

    Industry: May be used in the production of specialty chemicals or as a reagent in chemical processes.

Wirkmechanismus

The mechanism of action for compounds like 3-(4-Chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea typically involves interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic natural substrates or inhibitors, while the chlorophenyl group may enhance binding affinity through hydrophobic interactions. The urea moiety can form hydrogen bonds with target proteins, stabilizing the compound’s interaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-Chlorophenyl)-1-[2-(methylamino)ethyl]urea
  • 3-(4-Chlorophenyl)-1-[2-(dimethylamino)ethyl]urea
  • 3-(4-Chlorophenyl)-1-[2-(piperidin-1-yl)ethyl]urea

Uniqueness

3-(4-Chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea is unique due to the presence of the piperazine ring, which can confer different pharmacological properties compared to similar compounds with different substituents. The chlorophenyl group also contributes to its distinct chemical behavior and potential biological activity.

Eigenschaften

Molekularformel

C13H19ClN4O

Molekulargewicht

282.77 g/mol

IUPAC-Name

1-(4-chlorophenyl)-3-(2-piperazin-1-ylethyl)urea

InChI

InChI=1S/C13H19ClN4O/c14-11-1-3-12(4-2-11)17-13(19)16-7-10-18-8-5-15-6-9-18/h1-4,15H,5-10H2,(H2,16,17,19)

InChI-Schlüssel

XWEVSELENOOAOY-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)CCNC(=O)NC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.